

Comparative Guide: NMR Characterization of Adamantamine Fumarate Purity

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Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

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Executive Summary

Adamantamine (Amantadine) Fumarate presents a unique analytical challenge in drug development. The active pharmaceutical ingredient (API), adamantamine, lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective without complex derivatization. While the USP monograph recommends Gas Chromatography (GC-FID) for the amine, this method often fails to simultaneously characterize the fumarate counterion or confirm salt stoichiometry.

This guide details the Quantitative NMR (qNMR) protocol as a superior alternative for the absolute purity assessment of **Adamantamine Fumarate**. Unlike chromatographic techniques, qNMR provides simultaneous structural verification, stoichiometric confirmation, and absolute purity determination without the need for compound-specific reference standards.

Part 1: The Analytical Challenge

The characterization of **Adamantamine Fumarate** requires overcoming two distinct chemical hurdles:

- Spectral Invisibility: Adamantamine (

) is a cage-like aliphatic amine with no

-systems. It is effectively invisible to UV detectors at standard wavelengths (254 nm).

- **Dissociation Dynamics:** As a salt, the stoichiometry (typically 2:1 or 1:1) dictates the drug's physicochemical properties (solubility, dissolution rate). Chromatographic methods often separate the cation and anion, losing the "salt" context.

Comparative Matrix: qNMR vs. Alternatives

Feature	qNMR (Recommended)	GC-FID (USP Standard)	HPLC-UV	Titration
Detection Principle	Nuclear Spin (Universal)	Ionization (Carbon count)	UV Absorption	Acid-Base Neutralization
Reference Standard	Generic (e.g., Maleic Acid)	Specific (Amantadine Ref Std)	Specific	N/A
Amantadine Detection	Excellent (Aliphatic region)	Excellent	Poor (Requires derivatization)	Good (Non- specific)
Fumarate Detection	Excellent (Olefinic region)	Poor (Requires derivatization)	Good	Good
Stoichiometry	Direct Measurement	Indirect/Inferred	Indirect	Indirect
Destructive?	No	Yes	No	Yes

Part 2: Experimental Protocol (qNMR)

This protocol utilizes Internal Standard Quantitative NMR (IS-qNMR). The core principle is that the integrated signal intensity is directly proportional to the molar concentration of the nuclei, allowing for absolute quantification.^{[1][2]}

2.1 Reagents and Materials

- Analyte: **Adamantamine Fumarate** (approx. 10-20 mg).

- Solvent: Deuterium Oxide (, 99.9% D) or DMSO-
.
 - Expert Insight:

is preferred for salt solubility and to eliminate the exchangeable amine/acid protons, simplifying the spectrum. Use DMSO-

if organic impurity profiling is required.
- Internal Standard (IS): Maleic Acid (Traceable Grade, 99.99%).
 - Why Maleic Acid? It is a structural isomer of fumaric acid but spectrally distinct. Its olefinic singlet appears at ~6.0-6.2 ppm, distinct from Fumarate (~6.5 ppm) and Adamantamine (1.5-2.2 ppm).

2.2 Sample Preparation Workflow

- Weighing: Accurately weigh

mg of **Adamantamine Fumarate** (

) and

mg of Maleic Acid (

) into a clean vial. Record weights to 0.001 mg precision.
- Dissolution: Add 600

L of

. Vortex until fully dissolved.
- Transfer: Transfer to a 5mm NMR tube. Ensure no suspended particles (filter if necessary, though filtration can adsorb API).

2.3 Acquisition Parameters (Bruker/Jeol 400 MHz+)

- Pulse Sequence:zg30 (30° pulse) or zg (90° pulse with long).
- Relaxation Delay (): seconds.
 - Critical: The relaxation time of the quaternary carbons/protons in adamantane can be long. must be of the slowest relaxing signal to ensure 99.9% magnetization recovery.
- Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K (25°C).

Part 3: Structural Elucidation & Data Interpretation

3.1 Spectral Assignment (in

)

Component	Signal Type	Chemical Shift ()	Integration Target	Notes
Adamantamine	Multiplet	1.60 – 2.15 ppm	15H (Cage protons)	The amine protons () exchange with and disappear (HDO peak ~4.79 ppm).
Fumarate	Singlet	6.55 ppm	2H (Alkene)	Sharp singlet. Distinct from Maleic acid.[3]
Maleic Acid (IS)	Singlet	6.05 ppm	2H (Alkene)	Reference signal for quantification.

3.2 Stoichiometry Calculation

To confirm if the salt is a 1:1 (Hydrogen Fumarate) or 2:1 (Fumarate) salt:

- If Ratio

: Adamantamine Hydrogen Fumarate ().

- If Ratio

: Bis(adamantamine) Fumarate ().

3.3 Purity Calculation Formula

Calculate the absolute weight percent purity (

) using the internal standard:

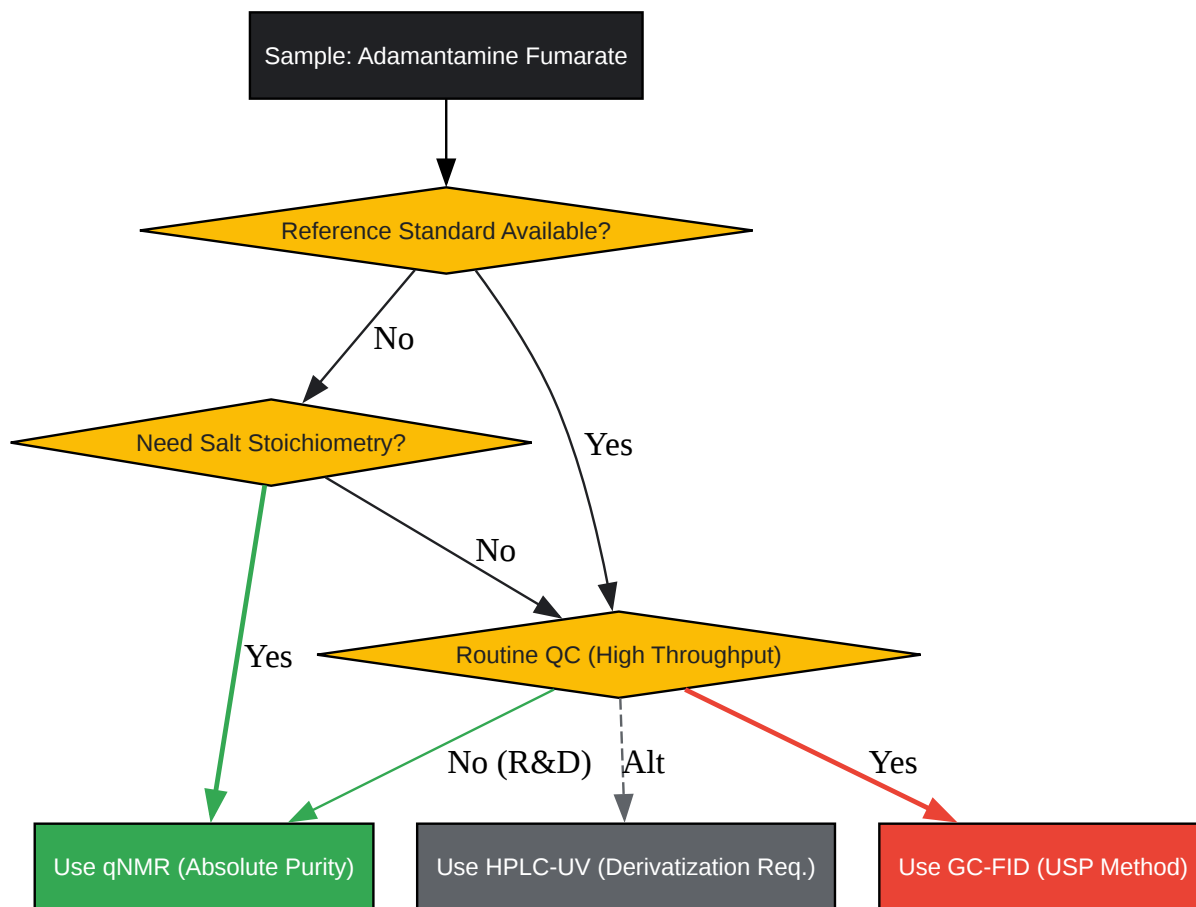
Where:

- `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
= Integrated Area[1]
- = Number of protons (Adamantane=15, Maleic=2)
- = Molar Mass (g/mol)
- = Mass weighed (mg)
- = Purity of Internal Standard (e.g., 99.99%)

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

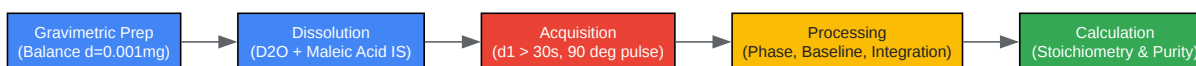
Caption: Decision logic for selecting qNMR over GC/HPLC based on sample constraints.



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Diagram 2: qNMR Experimental Workflow

Caption: Step-by-step protocol for ensuring high-precision qNMR data acquisition.



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Part 5: Validation & References

To ensure Trustworthiness, this method must be validated according to ICH Q2(R1) guidelines.

- Linearity:

over 50% - 150% target concentration.

- Specificity: Demonstrate baseline resolution () between Maleic Acid (IS) and Fumarate signals.
- Robustness: Verify results are unaffected by small variations in (e.g., 30s vs 45s).

References

- United States Pharmacopeia (USP). Amantadine Hydrochloride Monograph. (Specifies GC-FID as the standard for the amine moiety). [4]
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